2-(2,4-Dimethylphenoxy)acetic acid
Overview
Description
2-(2,4-Dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenoxyacetic acid, characterized by the presence of two methyl groups at the 2 and 4 positions on the phenyl ring.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target plant cells .
Mode of Action
It is known that similar compounds, such as 2,4-d, act as synthetic auxins . Auxins are plant hormones that regulate growth and development. They alter the plasticity of the cell walls, influence the amount of protein production, and increase ethylene production . These changes can lead to uncontrolled cell division and damage to vascular tissue .
Biochemical Pathways
Similar compounds, such as 2,4-d, are known to affect the auxin signaling pathway in plants .
Pharmacokinetics
It is known that similar compounds, such as 2,4-d, are highly soluble in water, volatile, and have a low potential to leach to groundwater based on their chemical properties .
Result of Action
Similar compounds, such as 2,4-d, are known to cause uncontrolled cell division and damage to vascular tissue in plants .
Action Environment
It is known that similar compounds, such as 2,4-d, may persist in aquatic systems under certain conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a role in proteomics research
Cellular Effects
It is suggested that the compound may have an impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on these aspects to provide a comprehensive understanding of the temporal effects of this compound .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-(2,4-Dimethylphenoxy)acetic acid in animal models. Future studies should investigate this aspect, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is suggested that the compound may be involved in certain metabolic pathways, potentially interacting with various enzymes or cofactors
Transport and Distribution
Future studies should investigate how the compound is transported and distributed, including any interactions with transporters or binding proteins, and any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)acetic acid typically involves the reaction of 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and effects on various biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenoxy)acetic acid: Similar structure but with methyl groups at the 2 and 6 positions.
2-(3,4-Dimethylphenoxy)acetic acid: Methyl groups at the 3 and 4 positions.
Phenoxyacetic acid: Lacks the methyl groups on the phenyl ring.
Uniqueness
2-(2,4-Dimethylphenoxy)acetic acid is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s steric and electronic properties, making it distinct from other phenoxyacetic acid derivatives .
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTZHWXWLUGOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158083 | |
Record name | 2,4-Xylyloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13334-49-1 | |
Record name | 2-(2,4-Dimethylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13334-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Xylyloxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013334491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13334-49-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Xylyloxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-xylyloxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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